N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride
Overview
Description
N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a phenyl ring, which is further connected to a propanamide group substituted with a pyrrolidin-1-yl moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminobenzylamine and 3-pyrrolidin-1-ylpropanoic acid.
Reaction Steps: The aminobenzylamine is first activated, often through the formation of an acid chloride using thionyl chloride (SOCl₂). The activated acid chloride is then reacted with the 3-pyrrolidin-1-ylpropanoic acid in the presence of a base such as triethylamine (Et₃N) to form the amide bond.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large-scale reactors, with careful control of temperature, pressure, and reaction time to ensure consistency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and mild acidic conditions.
Reduction: LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: Nucleophiles like alkyl halides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro compounds, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
N-[4-(aminomethyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[4-(aminomethyl)phenyl]propanamide: Lacks the pyrrolidin-1-yl substitution.
N-[4-(aminomethyl)phenyl]butanamide: Similar to the compound but with a butanamide group.
Uniqueness: The presence of the pyrrolidin-1-yl group in N-[4-(aminomethyl)phenyl]-3-(pyrrolidin-1-yl)propanamide dihydrochloride distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-pyrrolidin-1-ylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)16-14(18)7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZGGQATOZPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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